tert-Butyl 4-((2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamido)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a tert-butyl group, and a dihydrobenzo dioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid, which is then converted into its corresponding acid chloride. This intermediate is then reacted with piperidine to form the amide linkage.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-((2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamido)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 4-((2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carboxylate
- tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate
Uniqueness
What sets tert-Butyl 4-((2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamido)methyl)piperidine-1-carboxylate apart is its specific combination of functional groups, which provides unique reactivity and stability. This makes it particularly useful in applications where these properties are desired .
Properties
Molecular Formula |
C20H28N2O5 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
tert-butyl 4-[(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-20(2,3)27-19(24)22-9-7-14(8-10-22)13-21-18(23)15-5-4-6-16-17(15)26-12-11-25-16/h4-6,14H,7-13H2,1-3H3,(H,21,23) |
InChI Key |
OHIDTOHABVCDBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)C2=C3C(=CC=C2)OCCO3 |
Origin of Product |
United States |
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